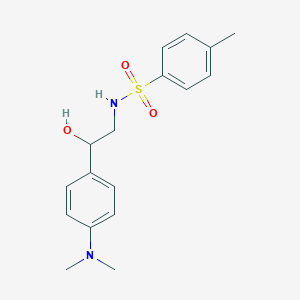

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide, commonly known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase inhibitor used in cancer chemotherapy. Sunitinib has been approved by the US FDA for the treatment of renal cell carcinoma (RCC), gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumor (PNET).

Scientific Research Applications

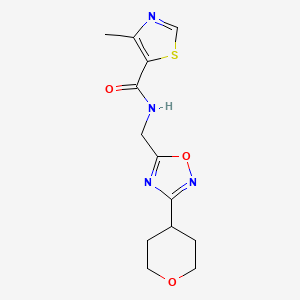

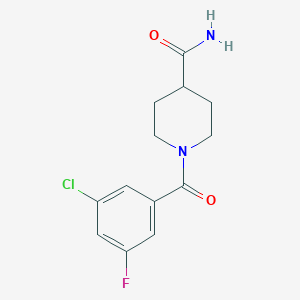

Synthesis and Characterization

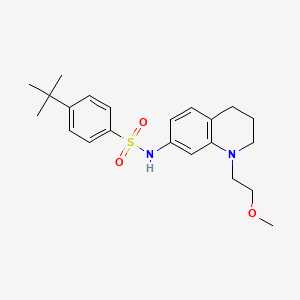

Researchers have developed new compounds through the synthesis and characterization of sulfonamide molecules. For instance, a compound was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. Its structure was characterized using Single Crystal X-ray Diffraction (SCXRD) studies and spectroscopic tools, revealing its stabilization by several interactions within its crystal state (Murthy et al., 2018). Additionally, other derivatives like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole have been synthesized, showcasing the versatility of sulfonamide compounds in organic synthesis (Nikonov et al., 2021).

Computational Studies

Computational studies play a critical role in understanding the structural and electronic properties of sulfonamide derivatives. For example, the newly synthesized sulfonamide molecule's structural and electronic properties were calculated using Density Functional Theory (DFT), aiding in the assignment of vibrational wave numbers and investigating local reactivity descriptors. These computational insights are crucial for guiding further chemical modifications and understanding interaction mechanisms (Murthy et al., 2018).

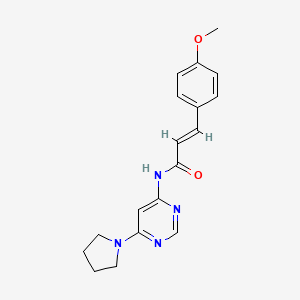

Potential Biomedical Applications

The exploration of sulfonamide derivatives for biomedical applications is a significant area of research. Some compounds have been investigated for their potential as anticancer agents. For instance, derivatives showing promise in antagonizing tumor growth in animal models of cancer have been studied for their water solubility and potential chemical modifications to improve pharmacological properties (Mun et al., 2012). Moreover, the synthesis and bioassay studies of certain sulfonamide derivatives as cyclooxygenase-2 inhibitors highlight the potential therapeutic applications of these compounds (Al-Hourani et al., 2016).

Mechanism of Action

Target of action

Compounds with a dimethylamino phenyl group are often involved in interactions with various proteins, enzymes, or receptors in the body. The specific target would depend on the exact structure of the compound and the biological context .

Mode of action

The mode of action would depend on the specific target of the compound. Generally, compounds with a dimethylamino phenyl group can form non-covalent interactions (like hydrogen bonds, ionic bonds, and hydrophobic interactions) with their targets, leading to changes in the target’s function .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the overall flow of metabolites through that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological context. Compounds with a dimethylamino phenyl group are often well-absorbed and can be distributed throughout the body. They might be metabolized by enzymes like cytochrome P450s, and excreted via the kidneys or liver .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of the enzyme’s product, affecting the cells that rely on that product .

Action environment

Environmental factors like pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a compound might be more effective at a certain pH, less stable at high temperatures, or its efficacy might be affected by interactions with other molecules .

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-13-4-10-16(11-5-13)23(21,22)18-12-17(20)14-6-8-15(9-7-14)19(2)3/h4-11,17-18,20H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVSWOSJGNRWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)

![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)

![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)